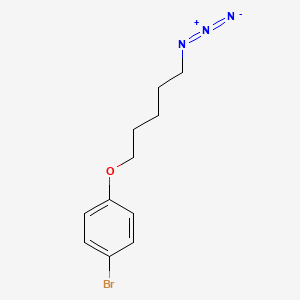

1-((5-Azidopentyl)oxy)-4-bromobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((5-Azidopentyl)oxy)-4-bromobenzene is an organic compound characterized by the presence of an azido group and a bromobenzene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Azidopentyl)oxy)-4-bromobenzene typically involves a multi-step process. One common method starts with the reaction of 4-bromophenol with 5-bromo-1-pentanol to form 1-(5-bromopentyloxy)-4-bromobenzene. This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide (NaN₃) to replace the bromine atom with an azido group, yielding this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((5-Azidopentyl)oxy)-4-bromobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Click Chemistry:

Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

Click Chemistry: Copper(I) catalysts (e.g., CuSO₄) and alkyne substrates in the presence of a reducing agent like sodium ascorbate.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

1,2,3-Triazoles: Formed via click chemistry.

Amines: Formed via reduction of the azido group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The azide functional group in 1-((5-Azidopentyl)oxy)-4-bromobenzene allows for the introduction of diverse functional groups through click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for synthesizing complex molecules that can be used as pharmaceuticals or therapeutic agents.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of bromobenzene compounds exhibit antimicrobial properties. In a study involving various substituted bromobenzenes, including those with azide functionalities, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria. The incorporation of the azide group enhances the reactivity and potential biological activity of the compound .

Materials Science

In materials science, this compound is utilized in the development of functional polymers. The azide group serves as a reactive site for cross-linking or modifying polymer chains, leading to materials with tailored properties.

Table: Properties of Polymers Modified with this compound

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Improved |

| Chemical Resistance | Enhanced |

| Biocompatibility | Moderate to High |

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its bromine atom allows for nucleophilic substitution reactions, while the azide group can facilitate further transformations.

Synthesis Pathway Example

A typical synthetic pathway using this compound involves:

- Nucleophilic Substitution : Reacting with nucleophiles to replace the bromine atom.

- Click Chemistry : Using the azide for cycloaddition reactions to form triazoles or other heterocycles.

- Functionalization : Modifying the resulting compounds to enhance their pharmacological or material properties.

Future Directions and Research Opportunities

The versatility of this compound opens avenues for future research:

- Drug Development : Investigating its potential as a scaffold for new antibiotics or anticancer agents.

- Nanotechnology : Exploring its use in creating nanomaterials with specific electronic or optical properties.

- Sustainable Chemistry : Utilizing its reactivity in green chemistry applications to develop environmentally friendly processes.

Wirkmechanismus

The mechanism of action of 1-((5-Azidopentyl)oxy)-4-bromobenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the bromobenzene moiety can participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane: Another azido-containing compound with multiple azido groups, used in similar click chemistry applications.

1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: A compound with an azido group and ether linkages, used in bioorthogonal chemistry.

Uniqueness: 1-((5-Azidopentyl)oxy)-4-bromobenzene is unique due to the presence of both an azido group and a bromobenzene moiety, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.

Biologische Aktivität

1-((5-Azidopentyl)oxy)-4-bromobenzene is a compound with significant potential in medicinal chemistry, particularly in the development of targeted therapies. This article reviews its biological activity, focusing on its mechanisms, effects, and potential applications based on available research findings.

- Molecular Formula : C11H14BrN3O

- Molecular Weight : 284.16 g/mol

- CAS Number : 2748316-40-5

The compound's biological activity is primarily attributed to its azide and bromobenzene groups. The azide group can participate in various chemical reactions, including click chemistry, which is useful for bioconjugation in drug development. The bromobenzene moiety is known to interact with biological molecules, potentially affecting various signaling pathways.

Biological Activity Overview

- Cytotoxicity : Research indicates that compounds with similar structures can exhibit cytotoxic effects due to the formation of reactive metabolites. For instance, studies have shown that brominated compounds can induce oxidative stress leading to cell apoptosis .

- Targeted Protein Degradation : The compound may serve as a bifunctional agent for targeted protein degradation, particularly in cancer therapy. Its structure allows for the selective degradation of specific kinases involved in tumorigenesis .

- Reactivity and Stability : The azide group enhances the reactivity of the molecule under physiological conditions, allowing for potential applications in drug delivery systems and as a bioorthogonal tag for imaging .

Table 1: Summary of Biological Studies on Related Compounds

Case Study: Cytotoxic Effects of Brominated Compounds

A study demonstrated that exposure to bromobenzene resulted in significant liver damage in rodent models, characterized by increased liver enzymes and histopathological changes. This suggests that derivatives like this compound may share similar toxicological profiles .

Case Study: Targeted Kinase Degradation

Recent research has explored the use of azide-containing compounds for targeted protein degradation. The ability of this compound to selectively degrade kinases involved in cancer pathways positions it as a promising candidate for therapeutic development .

Eigenschaften

IUPAC Name |

1-(5-azidopentoxy)-4-bromobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYKLKUUZXKCIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCN=[N+]=[N-])Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.